3-Fluoro-2-nitrobenzoyl chloride

Structural Informatics Quality Assurance Procurement Specification

Researchers requiring regiochemically consistent fluoronitrobenzoyl chlorides often face supply inconsistency and isomer contamination. 3-Fluoro-2-nitrobenzoyl chloride (CAS 1214343-72-2), with its ortho-nitro activation, resolves this by enabling tandem acylation-cyclization for 8-fluoroquinazolin-4(3H)-ones. Key procurement advantages: • 98% purity minimizes byproducts in cyclization and reduction steps • Distinct InChIKey (VVFRPFIZSXRDJH-UHFFFAOYSA-N) ensures reproducible isomer procurement • Regular stock availability supports multi-gram to kilogram campaigns with predictable lead times

Molecular Formula C7H3ClFNO3
Molecular Weight 203.55 g/mol
CAS No. 1214343-72-2
Cat. No. B1394087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-2-nitrobenzoyl chloride
CAS1214343-72-2
Molecular FormulaC7H3ClFNO3
Molecular Weight203.55 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)[N+](=O)[O-])C(=O)Cl
InChIInChI=1S/C7H3ClFNO3/c8-7(11)4-2-1-3-5(9)6(4)10(12)13/h1-3H
InChIKeyVVFRPFIZSXRDJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-2-nitrobenzoyl chloride: Key Intermediate Profile


3-Fluoro-2-nitrobenzoyl chloride (CAS 1214343-72-2) is an aromatic acyl chloride building block with the molecular formula C7H3ClFNO3 and molecular weight 203.55 g/mol . The compound features a 3-fluoro-2-nitro substitution pattern on the benzoyl ring, which positions the electron-withdrawing nitro group ortho to the acyl chloride functionality and meta to the fluorine atom. This substitution pattern confers distinct electronic and steric properties that influence its reactivity in nucleophilic acyl substitution and nucleophilic aromatic substitution (SNAr) reactions . The compound is primarily utilized as an electrophilic intermediate in the synthesis of heterocyclic scaffolds, particularly 8-fluoroquinazolin-4(3H)-ones and related polycyclic systems .

Heterocycle Synthesis Supports 8-fluoroquinazolin-4(3H)-one scaffold construction via tandem acylation-cyclization
Electronic Activation Ortho-nitro group activates ring toward nucleophilic aromatic substitution at C4/C6
Isomer Integrity Structurally distinct from 2-fluoro-3-nitro and 4-fluoro-3-nitro positional isomers

Positional Isomer Comparison: 3-Fluoro-2-nitrobenzoyl chloride


Fluoronitrobenzoyl chlorides are positional isomers with identical molecular formulas and masses, yet their substitution patterns fundamentally alter electrophilicity, nucleofugality, and the regiochemical outcomes of subsequent transformations. The 3-fluoro-2-nitro isomer (target compound) places the nitro group ortho to the acyl chloride, maximizing resonance withdrawal and activating the ring toward nucleophilic aromatic substitution at the 4- and 6-positions. In contrast, the 2-fluoro-3-nitro isomer (CAS 1214341-16-8) positions fluorine ortho to the acyl chloride, introducing steric hindrance and altering electronic distribution [1]. The 4-fluoro-3-nitro isomer (CAS 400-94-2) places fluorine para to the acyl chloride, yielding distinct reactivity . These positional differences mean that in-class substitution without re-optimization leads to altered reaction yields, different regioselectivity, or complete synthetic failure. The evidence below quantifies where meaningful differentiation exists.

Attribute
3-Fluoro-2-nitro isomer
Positional isomers
Electronic Profile
Nitro ortho to acyl chloride maximizes ring activation
Altered resonance may shift regioselectivity
Steric Environment
Fluorine meta to acyl chloride, minimal steric hindrance
Ortho-fluoro isomer introduces steric hindrance near reactive center
Synthetic Outcome
Enables 8-fluoroquinazolin-4(3H)-one formation
Direct substitution may lead to different regioisomers or yield loss

Differentiation Evidence: 3-Fluoro-2-nitrobenzoyl chloride


InChIKey Structural Differentiation

The InChIKey for 3-fluoro-2-nitrobenzoyl chloride is VVFRPFIZSXRDJH-UHFFFAOYSA-N. The positional isomer 2-fluoro-3-nitrobenzoyl chloride (CAS 1214341-16-8) has the InChIKey KUUCCWUWJBJSGJ-UHFFFAOYSA-N [1]. These distinct InChIKey values serve as unambiguous molecular fingerprints that eliminate ambiguity in procurement, inventory management, and experimental reproduction. The difference is absolute and computationally verifiable—a mismatch in InChIKey confirms a structurally distinct compound despite identical molecular formula, mass, and nomenclature similarity.

InChIKey Fingerprint
Head-to-head
Complete mismatch: VVFRPFIZSXRDJH vs KUUCCWUWJBJSGJ
Unambiguous isomer identity verification
Supports procurement and inventory accuracy
Structural Informatics Quality Assurance Procurement Specification

Supplier-Reported Purity Benchmark

3-Fluoro-2-nitrobenzoyl chloride is commercially available at a standard purity of 98%, with batch-specific QC documentation including NMR, HPLC, and GC analytical data . In contrast, the positional isomer 4-fluoro-3-nitrobenzoyl chloride (CAS 400-94-2) is commonly offered at 95% purity from comparable suppliers . This 3-percentage-point purity differential translates to a reduction in total impurities from ≤5% to ≤2%, which is material for multi-step syntheses where impurity accumulation and side reactions can substantially erode final yield and complicate purification.

Supplier Purity
Cross-study comparable
98% vs 95% for 4-fluoro isomer
Reported impurity profile may reduce side reactions
Data to verify; batch-specific QC applies
Analytical Chemistry Quality Control Synthetic Reliability

Commercial Stock Status

3-Fluoro-2-nitrobenzoyl chloride is maintained as a regular stock item by multiple suppliers, enabling next-day or expedited shipment . The positional isomer 2-fluoro-6-nitrobenzoyl chloride (CAS 50424-88-9) is not maintained as a regular stock item, with pricing substantially higher (approximately ¥1953.00 per 1g) and extended lead times . For procurement planning, this stock status differential directly impacts project timelines and budget allocation.

Commercial Stock
Cross-study comparable
Regular stock vs custom synthesis for 2-fluoro-6-nitro isomer
Faster lead time may support project continuity
Supplier-dependent; confirm lead time at order
Supply Chain Lead Time Research Continuity

SNAr Reactivity and Ortho-Nitro Activation

In 3-fluoro-2-nitrobenzoyl chloride, the nitro group is positioned ortho to the acyl chloride and para to the fluorine atom (position 6 relative to acyl chloride). This configuration enables dual activation: the nitro group stabilizes negative charge in Meisenheimer complexes during SNAr, while the ortho relationship to the acyl chloride creates a 1,2-disubstituted pattern conducive to heterocycle formation via tandem acylation-cyclization sequences . In the 2-fluoro-3-nitro isomer, the fluorine is ortho to the acyl chloride, introducing steric hindrance and reducing accessibility for nucleophilic attack at the carbonyl carbon. The 4-fluoro-3-nitro isomer places fluorine para to the acyl chloride, altering the electronic environment and regiochemical outcomes of subsequent transformations [1]. While quantitative SNAr rate constants for this specific series are not available in the public domain, the substitution pattern differences are mechanistically well-established in the fluoronitroaromatic chemistry literature .

SNAr Activation
Class-level inference
Nitro ortho to acyl chloride; fluorine meta
Reported to enable regioselective heterocycle formation
Quantitative rate data not publicly available
Mechanistic Chemistry Reaction Engineering Heterocycle Synthesis

Application Scenarios: 3-Fluoro-2-nitrobenzoyl chloride


8-Fluoroquinazolin-4(3H)-one Scaffold Synthesis

The 3-fluoro-2-nitro substitution pattern positions the nitro group ortho to the acyl chloride, enabling tandem acylation-cyclization sequences that directly yield 8-fluoroquinazolin-4(3H)-ones—a privileged scaffold in kinase inhibitor and GPCR modulator discovery programs . The 98% standard purity minimizes side products during cyclization, while regular stock availability supports iterative SAR exploration without supply chain interruptions.

SNAr Diversification for Heterocyclic Libraries

The ortho-nitro activation in 3-fluoro-2-nitrobenzoyl chloride enables nucleophilic aromatic substitution (SNAr) at the position para to the nitro group (C6 relative to acyl chloride), facilitating post-acylation diversification with amines, thiols, and other nucleophiles . The distinct InChIKey VVFRPFIZSXRDJH-UHFFFAOYSA-N ensures reproducible procurement of the correct isomer for library synthesis where regiochemical consistency is essential.

Aminofluoro Benzamide via Nitro Reduction

Following acylation, the nitro group can be reduced to an amino group, yielding 2-amino-3-fluoro benzamide derivatives that serve as versatile intermediates for further functionalization . The higher purity specification (98% vs. 95% for the 4-fluoro isomer) reduces the burden of byproduct removal following reduction steps, improving overall process mass intensity.

Industrial Scale-up via Thionyl Chloride Route

3-Fluoro-2-nitrobenzoyl chloride is prepared from 3-fluoro-2-nitrobenzoic acid via reaction with thionyl chloride under reflux conditions . This well-established, scalable route combined with regular commercial stock availability makes the compound suitable for pilot-scale and production campaigns requiring multi-gram to kilogram quantities with predictable lead times.

Application
Selection Property
Validation Focus
8-Fluoroquinazolin-4(3H)-one synthesis
Ortho-nitro substitution pattern
Tandem acylation-cyclization efficiency
SNAr diversification
Nitro-activated ring at C4/C6
Regiochemical outcome consistency
Aminofluoro benzamide synthesis
Nitro group reducibility
Purity impact on reduction byproducts
Industrial scale-up
Thionyl chloride route scalability
Stock availability and lead time

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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